N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine
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Overview
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.353 g/mol . This compound belongs to the class of anilines and is characterized by its colorless to pale yellow liquid form, which is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with benzylamine to produce N-[2-(2,6-dimethylphenoxy)ethyl]benzenemethanamine. Finally, the nitrosation of this intermediate using nitrous acid yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and signaling pathways . This compound may also exhibit local anesthetic properties by interacting with ion channels and altering neuronal activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a nitroso group.
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline: Lacks the nitroso group and has different chemical properties.
Uniqueness
N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-benzyl-N-[2-(2,6-dimethylphenoxy)ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-7-6-8-15(2)17(14)21-12-11-19(18-20)13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3 |
InChI Key |
GTNICQLZXXBIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN(CC2=CC=CC=C2)N=O |
Origin of Product |
United States |
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